3-(Ethylamino)phenol Hemisulfate

描述

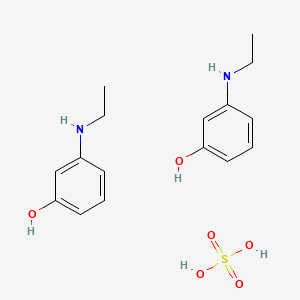

Structure

2D Structure

属性

IUPAC Name |

3-(ethylamino)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO.H2O4S/c2*1-2-9-7-4-3-5-8(10)6-7;1-5(2,3)4/h2*3-6,9-10H,2H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHKUUQJWJTXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)O.CCNC1=CC(=CC=C1)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659904 | |

| Record name | Sulfuric acid--3-(ethylamino)phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274892-48-6 | |

| Record name | Sulfuric acid--3-(ethylamino)phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylamino Phenol Hemisulfate

Classical and Emerging Synthetic Routes to 3-(Ethylamino)phenol (B1269045)

The production of 3-(ethylamino)phenol can be achieved through several synthetic pathways, each with its own set of advantages and challenges. These routes primarily involve the formation of a carbon-nitrogen bond at the meta-position of a phenol (B47542) ring.

Amination Reactions of Phenolic Precursors

Direct amination of phenolic compounds represents a straightforward approach to synthesizing 3-(ethylamino)phenol. This typically involves the reaction of a phenolic precursor with an aminating agent.

Modern organic synthesis heavily relies on catalytic methods to form carbon-nitrogen (C-N) bonds efficiently and selectively. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with amines. wikipedia.org In the context of 3-(ethylamino)phenol synthesis, this could involve the reaction of a 3-halophenol with ethylamine (B1201723) in the presence of a palladium catalyst and a suitable ligand. mdpi.com Different generations of catalyst systems have been developed to broaden the scope and improve the conditions of the Buchwald-Hartwig reaction. wikipedia.org Copper-catalyzed C-N bond-forming reactions, such as the Ullmann condensation, also offer a viable, albeit sometimes harsher, alternative. wikipedia.orgmdpi.com Iron-catalyzed systems have also been explored for the chemoselective C-N coupling of aryl halides bearing unprotected hydroxyl groups. researchgate.net

Recent advancements have also focused on the use of redox-active ligands in catalysis. For instance, palladium complexes with o-aminophenol-derived ligands have been studied for their catalytic activity in C-H amination reactions. acs.orgderpharmachemica.com

Table 1: Catalytic Systems for C-N Bond Formation in Aminophenol Synthesis

| Catalyst System | Reactants | Key Features |

| Palladium-based (Buchwald-Hartwig) | Aryl halides, Amines | Wide substrate scope, various generations of catalysts. wikipedia.orgrug.nl |

| Copper-based (Ullmann-type) | Aryl halides, Amines | Often requires harsher conditions than palladium catalysis. mdpi.com |

| Iron-based | Aryl halides with unprotected -OH or -NH2, Diarylamines | Chemoselective, avoids protection/deprotection steps. researchgate.net |

| Palladium with redox-active ligands | Alkanes, Azides | Involves single-electron transfer for C-H amination. acs.org |

A significant challenge in the direct amination of phenolic compounds is controlling regioselectivity, especially when multiple positions on the aromatic ring are susceptible to substitution. In the synthesis of 3-(ethylamino)phenol from resorcinol (B1680541), for example, the reaction with ethylamine can potentially yield other isomers or dialkylated products. One patented method describes the reaction of resorcinol with monoethylamine in an autoclave at elevated temperatures (140–200°C) to produce 3-ethylaminophenol. google.com This method aims to improve selectivity and yield by carefully controlling reaction conditions and subsequently reacting the intermediate product without extensive purification. google.com

The choice of catalyst and ligand is crucial for directing the reaction to the desired position. For instance, in the arylation of 3-aminophenol (B1664112), selective N-arylation can be achieved using a palladium catalyst with a specific biarylmonophosphine ligand (BrettPhos), while selective O-arylation is possible with a copper catalyst and picolinic acid. nih.govmit.edu Optimizing reaction parameters such as temperature, solvent, and base is also essential for maximizing the yield of the target isomer.

Reductive Pathways from Nitro- or Azido-Substituted Phenols

An alternative and widely used strategy for synthesizing aminophenols involves the reduction of a nitro or azido (B1232118) group. This two-step approach begins with the nitration of a suitable phenol derivative to introduce a nitro group at the desired position, followed by its reduction to an amino group.

The reduction of 3-nitrophenol (B1666305) is a common method for preparing 3-aminophenol. wikipedia.org This reduction can be accomplished using various reagents and conditions, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as iron in acidic media. acs.orgresearchgate.net A method for synthesizing o-aminophenol derivatives involves the reduction of the corresponding nitro compounds using hydroiodic acid (HI). mdpi.com

Similarly, an azido-substituted phenol can be reduced to the corresponding aminophenol. This pathway can be advantageous in certain multi-step syntheses.

Multi-Step Synthesis Strategies for Phenolic Aminoethyl Derivatives

More complex, multi-step synthetic routes are often employed to achieve higher purity and better control over the final product structure. These strategies may involve the construction of the ethylamino side chain on a pre-existing phenolic core or the formation of the phenol ring from an acyclic precursor.

One such approach starts with 3-hydroxyacetophenone. This ketone can undergo reductive amination with ethylamine to form 3-(ethylamino)phenol. Reductive amination typically involves the formation of an imine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). A detailed synthesis of (S)-rivastigmine, a more complex molecule, utilizes the direct asymmetric reductive amination of a derivative of 3-hydroxyacetophenone as a key step. researchgate.netmdpi.comnih.gov

Another strategy involves the N-alkylation of 3-aminophenol. google.com While conceptually simple, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions or the use of protecting groups.

Table 2: Comparison of Synthetic Routes to 3-(Ethylamino)phenol

| Synthetic Route | Starting Material(s) | Key Transformation(s) | Advantages | Challenges |

| Direct Amination | Resorcinol, Ethylamine | Nucleophilic Aromatic Substitution | Potentially fewer steps. | Regioselectivity control, potential for byproducts. google.com |

| Catalytic Amination | 3-Halophenol, Ethylamine | Buchwald-Hartwig or Ullmann Coupling | High efficiency and selectivity with the right catalyst. wikipedia.orgmdpi.com | Catalyst cost and sensitivity. |

| Reductive Pathway | 3-Nitrophenol | Nitration followed by Reduction | Well-established and reliable. wikipedia.orgresearchgate.net | Use of hazardous nitrating and reducing agents. |

| Multi-Step Synthesis | 3-Hydroxyacetophenone, Ethylamine | Reductive Amination | Good control over final structure. researchgate.netmdpi.comnih.gov | Longer synthesis, may require more purification steps. |

| Multi-Step Synthesis | 3-Aminophenol, Ethylating Agent | N-Alkylation | Direct formation of the ethylamino group. | Potential for over-alkylation. google.com |

Formation and Stabilization of the Hemisulfate Salt

Once 3-(ethylamino)phenol is synthesized, it is converted into its hemisulfate salt. Salt formation is a common strategy in the pharmaceutical and chemical industries to improve the stability, solubility, and handling of amine-containing compounds. spectroscopyonline.com

The formation of 3-(ethylamino)phenol hemisulfate involves reacting the basic 3-(ethylamino)phenol with sulfuric acid. In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the ethylamino group accepts a proton (H+) from the sulfuric acid, forming a positively charged ethylammonium (B1618946) group. spectroscopyonline.com The resulting salt is an ionic compound composed of the protonated 3-(ethylamino)phenol cation and the sulfate (B86663) anion (SO4^2-). The term "hemisulfate" indicates a 2:1 stoichiometric ratio of the amine to sulfuric acid, meaning two molecules of 3-(ethylamino)phenol react with one molecule of sulfuric acid. sigmaaldrich.com

Amine salts, including hemisulfate salts, are generally more stable than the free amine base. researchgate.net Amines can be susceptible to oxidation, especially in the presence of light and air. researchgate.netiaea.org Converting the amine to a salt reduces its chemical reactivity and susceptibility to degradation. The ionic nature of the salt also typically leads to a crystalline solid form, which is often easier to handle, purify, and store than the free base, which may be a liquid or a low-melting solid. issr.edu.kh The stability of amine salts is a well-known phenomenon, and they are often referred to as "heat stable salts" in industrial contexts, although this term usually refers to salts that are not easily regenerated by heating. google.com The formation of the salt also significantly alters the physical properties, such as melting point and solubility. issr.edu.kh

Acid-Base Equilibria Governing Salt Formation

The creation of this compound is a classic acid-base reaction. The 3-(Ethylamino)phenol molecule is amphoteric, possessing both a weakly acidic phenolic hydroxyl group (-OH) and a basic ethylamino group (-NHCH₂CH₃). nih.gov Sulfuric acid (H₂SO₄) is a strong, diprotic acid, meaning it can donate two protons in succession. uml.edu

The reaction to form the hemisulfate salt involves the protonation of the most basic site on the 3-(Ethylamino)phenol molecule, which is the nitrogen atom of the ethylamino group, by the strong acid, sulfuric acid. The term "hemisulfate" indicates a 2:1 stoichiometric ratio of the organic base to the acid, as shown by the molecular formula C₈H₁₁NO·1/2H₂SO₄. tcichemicals.com

The equilibrium of this reaction is governed by the relative acid and base strengths of the reacting species, often quantified by their pKa values (the negative logarithm of the acid dissociation constant, Ka). libretexts.org

3-(Ethylamino)phenol : The ethylamino group is basic. The pKa of its conjugate acid (R-NH₂CH₂CH₃⁺) is typically around 10-11. The phenolic group is weakly acidic, with a pKa of approximately 9.88. nih.gov

Sulfuric Acid : As a strong acid, the first dissociation (H₂SO₄ → H⁺ + HSO₄⁻) is essentially complete, with a negative pKa. The second dissociation (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) is that of a weaker acid, with the pKa of the hydrogen sulfate ion (HSO₄⁻) being approximately 1.99. libretexts.org

Given that the ethylamino group is a significantly stronger base than the hydrogen sulfate ion is an acid, the equilibrium strongly favors the proton transfer from the acid to the amine, leading to the formation of the stable salt. The salt formation neutralizes the amine, which can prevent undesired side reactions like oxidation, to which aminophenols are often susceptible. iitk.ac.in

Table 1: Relevant Acid-Base Properties for Hemisulfate Salt Formation

| Compound/Ion | Functional Group | pKa Value | Role in Reaction | Reference |

| 3-(Ethylamino)phenol (conjugate acid) | Ethylammonium (-NH₂⁺CH₂CH₃) | ~10-11 | Proton Acceptor (Base) | nih.gov |

| Sulfuric Acid (H₂SO₄) | Sulfonic Acid | < 0 | Proton Donor (Acid) | uml.edulibretexts.org |

| Hydrogen Sulfate (HSO₄⁻) | Bisulfate | 1.99 | Proton Donor (Acid) | libretexts.org |

Advanced Crystallization and Purification Techniques for Hemisulfate Salts

Crystallization is a crucial step for the purification and isolation of this compound, ensuring high purity by separating it from unreacted starting materials, solvents, and by-products. mdpi.com Several advanced techniques can be employed to optimize this process for sulfate salts.

Recrystallization : This is a fundamental purification technique where the impure salt is dissolved in a suitable hot solvent and then allowed to cool slowly. gauthmath.com As the solution cools, the solubility of the salt decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. gauthmath.com For aminophenol salts, alcoholic solutions or aqueous alcohol mixtures are often effective. smolecule.com Controlling the cooling rate is vital to obtaining crystals of desired size and purity.

Anti-Solvent Crystallization : This method involves adding a second solvent (an anti-solvent) in which the salt is insoluble to a solution of the salt. This reduces the salt's solubility in the mixture, inducing crystallization. This technique can be performed at a constant temperature and offers good control over crystal size.

Evaporative and Cooling Crystallization : Industrial production often relies on evaporative crystallization, where the solvent is removed by heating or under vacuum to create a supersaturated solution from which the salt crystallizes. mdpi.com This is often combined with cooling crystallization, which leverages the temperature-dependent solubility of the salt. For many sulfate salts, solubility changes significantly with temperature, making these effective methods. mdpi.com

Advanced Purification Methods :

Repulping/Washing : This involves washing the crystallized salt with a fresh, saturated solution of the pure compound. This process can effectively remove surface-adsorbed impurities without dissolving a significant amount of the product. Studies on nickel sulfate have shown that repulping can remove up to 77% of certain impurities in a single stage. rsc.org

Deliquescence/Recrystallization Cycling : This technique involves cycling the relative humidity of the environment around the salt. The salt absorbs atmospheric moisture (deliquescence) to form a saturated solution, and subsequent drying (recrystallization) can lead to the growth of fewer, larger, and purer crystals. edpsciences.org

Table 2: Comparison of Crystallization Techniques for Hemisulfate Salts

| Technique | Principle | Advantages | Considerations | Reference |

| Recrystallization | Temperature-dependent solubility | Simple, effective for many salts | Requires suitable solvent, potential for product loss in mother liquor | gauthmath.com |

| Anti-Solvent Crystallization | Solubility reduction by adding a second liquid | Good control over supersaturation and crystal size, can be done at constant temperature | Requires miscible solvent/anti-solvent pair | - |

| Evaporative Crystallization | Solvent removal to induce supersaturation | High yield, suitable for large scale | Can be energy-intensive, not suitable for heat-sensitive compounds | mdpi.com |

| Repulping | Washing with a saturated solution | Effective for removing surface impurities | Less effective for impurities within the crystal lattice | rsc.org |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of 3-(Ethylamino)phenol and its subsequent salt formation is essential for developing environmentally and economically sustainable industrial processes. iciset.in The focus is on maximizing efficiency while minimizing hazards and waste.

Solvent Selection and Process Intensification

Solvent Selection : The choice of solvent is a cornerstone of green chemistry. Traditional organic solvents such as dichloromethane (B109758) or dimethylformamide, while effective, pose environmental and health risks. google.com Green chemistry advocates for their replacement with safer alternatives. researchgate.net

Benign Solvents : Water is the ideal green solvent, though its use can be limited by the solubility of organic reactants. Ethanol and other bio-derived alcohols are also preferred choices. researchgate.net

Greener Organic Solvents : Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, have shown great promise as effective and greener substitutes for chlorinated solvents like dichloromethane in similar chemical transformations. rsc.orgrsc.org

Solvent-Free Reactions : Where possible, conducting reactions under solvent-free conditions is the most sustainable option, as it eliminates all hazards and waste associated with solvent use, purification, and disposal. nih.gov

Process Intensification : This strategy aims to improve reaction efficiency, often leading to reduced energy consumption, smaller reactor volumes, and less waste.

Catalysis : The use of catalysts is a key principle of green chemistry. iciset.in For the synthesis of 3-ethylaminophenol via reductive alkylation, using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas is highly efficient and allows for easy separation and recycling of the catalyst. This is superior to using stoichiometric reducing agents that generate large amounts of waste.

Energy Inputs : Technologies like microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes and increase yields, thereby intensifying the process. researchgate.net

Continuous Flow Synthesis : Moving from traditional batch reactors to continuous flow systems can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and allow for more efficient, smaller-scale production. nih.gov

Table 3: Green Solvent Selection Guide

| Solvent Class | Examples | Green Chemistry Assessment |

| Recommended | Water, Ethanol, Methanol, 2-Methyl-THF | Benign or bio-derived, low toxicity, readily biodegradable. |

| Usable | Acetone, Ethyl Acetate, Toluene | Acceptable but with some environmental/health concerns. |

| Undesirable | Dichloromethane, Chloroform, Dimethylformamide (DMF) | High toxicity, environmental persistence, significant disposal issues. |

Atom Economy and Waste Minimization in Industrial Production

Atom Economy : This metric, developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com A higher atom economy signifies a greener process with less waste.

Addition Reactions : Reactions like the initial amination of resorcinol, where ethylamine adds to the ring and a molecule of water is eliminated, have inherently lower atom economy than true addition reactions.

Reductive Amination : The reductive amination of m-aminophenol with acetaldehyde, followed by reduction, can be highly atom-economical if hydrogen is used as the reductant, as the only by-product is water.

Waste Minimization (E-Factor) : The Environmental Factor (E-Factor) is the ratio of the mass of waste generated to the mass of the desired product. The ideal E-Factor is 0. chembam.com

Catalytic vs. Stoichiometric Reagents : A major source of waste in chemical synthesis is the use of stoichiometric reagents (e.g., traditional reducing agents or bases). Catalytic processes significantly reduce the E-Factor. iciset.in

Reaction Selectivity : Poor selectivity leads to the formation of by-products, increasing waste and complicating purification. For instance, in the synthesis starting from resorcinol, controlling the reaction conditions to prevent the formation of the di-substituted product, N,N'-diethyl m-phenylenediamine, is crucial for minimizing waste. google.com

Table 4: Atom Economy Considerations for 3-(Ethylamino)phenol Synthesis Routes

| Synthetic Route | Reactants | Desired Product | Key By-products | Atom Economy Analysis | Reference |

| Reductive Alkylation of m-Aminophenol | m-Aminophenol, Acetaldehyde, H₂ | 3-(Ethylamino)phenol | Water | Potentially high, especially with H₂ as the reductant. | |

| Amination of Resorcinol | Resorcinol, Ethylamine | 3-(Ethylamino)phenol | Water, N,N'-diethyl m-phenylenediamine | Moderate; lowered by elimination of water and potential for over-alkylation by-product. | google.com |

Chemical Reactivity and Transformation of 3 Ethylamino Phenol Hemisulfate

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts characteristic reactivity to the molecule, enabling it to undergo electrophilic aromatic substitution, alkylation, acylation, and oxidation reactions. cymitquimica.com

Electrophilic Aromatic Substitution Patterns on the Phenol (B47542) Ring

The hydroxyl and ethylamino groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. This directing effect means that incoming electrophiles will preferentially add to the positions on the benzene (B151609) ring that are ortho and para to these groups. In the case of 3-(ethylamino)phenol (B1269045), the positions ortho to the hydroxyl group are C2 and C4, and the position para is C6. The positions ortho to the ethylamino group are C2 and C4, and the position para is C6. The combined directing effects of both groups strongly favor substitution at the C2, C4, and C6 positions.

Studies on related aminophenols have shown that electrophilic substitution, such as chlorination, can occur on the aromatic ring. nih.gov For instance, the chlorination of 3-aminophenol (B1664112) can lead to the formation of chloroaminophenol through an electrophilic substitution of Cl+ on the aromatic ring of the non-ionized form. nih.gov This suggests that 3-(ethylamino)phenol would likely undergo similar halogenation reactions at the activated positions. Nitration of phenols can also occur rapidly, even with dilute nitric acid. nih.gov

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can be readily alkylated or acylated to form ether and ester derivatives, respectively. O-alkylation involves the reaction of the phenoxide ion, formed by treating the phenol with a base, with an alkylating agent. While the nitrogen of the ethylamino group is generally a better nucleophile than the phenolic oxygen, O-alkylation can be achieved under specific conditions. southern.edu

O-acylation involves the reaction of the phenol with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base. These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for synthesizing more complex molecules.

Oxidative Transformations of Phenols and their Mechanisms

Phenols are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. The oxidation of aminophenols can be complex, often proceeding through radical intermediates. For example, the oxidation of m-aminophenol mediated by birnessite (δ-MnO2) has been shown to proceed via the formation of radicals that couple to form oligomers. nih.gov The coupling is believed to occur between unsubstituted carbon atoms in the aromatic ring. nih.gov The oxidation of phenols can also be achieved using various oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide. The mechanism often involves a hydrogen atom transfer (HAT) from the phenolic hydroxyl group.

Reactions Involving the Secondary Ethylamino Functionality

The secondary ethylamino group is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. cymitquimica.com

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

The nitrogen atom of the ethylamino group is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation introduces an additional alkyl group to the nitrogen, forming a tertiary amine. This can be achieved using various alkylating agents. For instance, reductive amination is a common method for N-alkylation, where an amine reacts with a carbonyl compound in the presence of a reducing agent. acs.orgnih.gov

N-acylation involves the reaction of the amino group with an acylating agent to form an amide. ontosight.ai This reaction is a fundamental transformation in organic synthesis and is widely used to introduce acyl groups into molecules. ontosight.ai For example, the reaction of 3-(ethylamino)phenol with an acetylating agent would yield N-(3-hydroxyphenyl)-N-ethylacetamide. ontosight.ai

Formation of Amides, Carbamates, and Ureas

The secondary amine functionality of 3-(ethylamino)phenol is a precursor for the synthesis of amides, carbamates, and ureas, which are important functional groups in many biologically active compounds and materials.

Amide Synthesis: Amides can be synthesized by reacting the ethylamino group with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride). fishersci.itorganic-chemistry.org The direct coupling of a carboxylic acid and an amine often requires a coupling agent to facilitate the reaction. fishersci.it

Carbamate (B1207046) Synthesis: Carbamates are typically formed by the reaction of the amine with a chloroformate or by reacting the corresponding alcohol (in this case, the phenol) with an isocyanate or a carbamoyl (B1232498) chloride. acs.orggoogle.comnih.govorganic-chemistry.org For instance, the reaction of 3-(ethylamino)phenol with a suitable carbamoyl chloride in the presence of a base can yield a carbamate derivative. acs.orggoogle.com Zinc chloride has been reported as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org

Urea Synthesis: Ureas are commonly synthesized by the reaction of an amine with an isocyanate or by the reaction of two amines with a carbonyl source like phosgene (B1210022) or its equivalents. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction of 3-(ethylamino)phenol with an isocyanate would lead to the formation of a substituted urea.

The reactivity of both the phenolic hydroxyl and the secondary ethylamino groups makes 3-(ethylamino)phenol a versatile building block in organic synthesis, enabling the creation of a diverse array of derivatives with potential applications in various fields.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

3-(Ethylamino)phenol is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, most notably xanthene-based dyes like rhodamines. These reactions leverage the dual functionality of the molecule to construct complex, fused-ring systems.

Similarly, condensation with formaldehyde (B43269) can produce related xanthene dyes. This reaction proceeds by linking two molecules of the aminophenol with a methylene (B1212753) bridge, followed by oxidative cyclization to form the heterocyclic core. researchgate.net

While the synthesis of phenoxazines often starts from ortho-aminophenols, acid-catalyzed self-condensation of aminophenols can also lead to phenoxazine (B87303) structures. thieme-connect.derdd.edu.iq For 3-(ethylamino)phenol, such a reaction would be more complex due to the meta orientation of the functional groups, but it highlights a potential pathway for forming nitrogen-oxygen heterocyclic systems. The reaction conditions for these types of cyclizations are critical in directing the outcome and yield.

Table 1: Cyclization Reactions of 3-(Ethylamino)phenol Derivatives

| Reactant(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-(Ethylamino)phenol, Phthalic Anhydride | H2SO4 or CH3SO3H, 180-200°C | Rhodamine Dye (Xanthene) | wpmucdn.comgoogle.com |

| 3-(Diethylamino)phenol, Formaldehyde | FeCl3 / HCl (oxidation) | Rhodamine Dye (Xanthene) | researchgate.net |

| o-Aminophenol (self-condensation) | Acid catalyst, Heat (e.g., H3PO4, 270-275°C) | Phenoxazine | thieme-connect.derdd.edu.iq |

Interplay of Phenolic and Amine Reactivity in Complex Reaction Systems

The reactivity of 3-(ethylamino)phenol is a delicate balance between its phenolic and amine functionalities. The ethylamino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution. The hydroxyl group is also activating and ortho, para-directing. In the 3-substituted isomer, the positions ortho and para to the stronger activating ethylamino group (positions 2, 4, and 6) are the most nucleophilic sites on the aromatic ring. researchgate.net

This interplay is perfectly illustrated in the synthesis of rhodamine dyes. The reaction is initiated by a Friedel-Crafts acylation, an electrophilic aromatic substitution. wpmucdn.comwpmucdn.com The highly activated carbon at the C-6 position (para to the ethylamino group) acts as the nucleophile, attacking a carbonyl group of phthalic anhydride. A second molecule of the aminophenol then engages in another Friedel-Crafts reaction with the remaining ketone of the intermediate. In these initial steps, the amine's activating effect is dominant.

Following the dual acylation, the phenolic hydroxyl group's nucleophilicity becomes crucial. The final ring-closing step involves the intramolecular attack of the phenolic oxygen onto a carbonyl carbon, leading to the formation of the central oxazine (B8389632) ring of the xanthene system after dehydration. wpmucdn.com Therefore, the amine group directs the initial C-C bond formations, while the phenol group executes the final C-O bond formation to complete the heterocycle.

In other reactions, such as alkylation or acylation, competition between the N- and O- sites is possible. Generally, the amine is more nucleophilic and will react preferentially with alkylating or acylating agents under neutral or basic conditions. chemcess.com However, under acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which deactivates it, potentially allowing for reactions to occur at the phenolic oxygen or the activated aromatic ring.

Mechanistic Investigations of Key Chemical Transformations

Mechanistic studies, while not always performed on 3-(ethylamino)phenol hemisulfate itself, can be inferred from its close analogs and the products it forms. The mechanism for the formation of rhodamine dyes from 3-(dialkylamino)phenols and phthalic anhydride is a well-accepted example.

Rhodamine Synthesis Mechanism:

First Friedel-Crafts Acylation: Under acidic conditions, phthalic anhydride is protonated, activating it as an electrophile. A molecule of 3-(ethylamino)phenol attacks one of the carbonyl carbons via electrophilic aromatic substitution, primarily at the C-6 position, which is para to the strongly activating ethylamino group. wpmucdn.comwpmucdn.com

Second Friedel-Crafts Acylation: The intermediate keto-acid undergoes a second Friedel-Crafts reaction. The remaining ketone group is attacked by a second molecule of 3-(ethylamino)phenol, again at the C-6 position.

Cyclization/Dehydration: The resulting intermediate possesses two phenolic hydroxyl groups. One of these hydroxyl groups attacks the central carbonyl carbon in an intramolecular fashion. This is followed by dehydration to form the planar, conjugated xanthene ring system. wpmucdn.com

Oxidative Cyclization Mechanisms: The formation of phenoxazine-type structures from aminophenols often proceeds through an oxidative mechanism. Studies on the oxidation of o-aminophenols show that the reaction is typically catalyzed by metal complexes (e.g., Co(II), Cu(II)) or enzymes and involves radical intermediates. acs.orgrsc.org The proposed mechanism involves:

Oxidation of the aminophenol to a phenoxyl radical or a semiquinoneimine radical.

Dimerization of these radical intermediates.

Subsequent intramolecular cyclization and further oxidation to yield the final 2-aminophenoxazin-3-one structure. rsc.org While this applies directly to o-aminophenols, similar oxidative coupling pathways are plausible for 3-(ethylamino)phenol under appropriate oxidizing conditions, potentially leading to different, complex polymeric structures.

Table 2: Mechanistic Steps in Key Transformations

| Transformation | Key Mechanistic Steps | Key Intermediates | Reference |

|---|---|---|---|

| Rhodamine Synthesis | 1. Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) 2. Intramolecular Cyclization (Nucleophilic Attack by Phenolic -OH) 3. Dehydration | Acylium ion, Keto-acid intermediate | wpmucdn.comwpmucdn.com |

| Phenoxazinone Synthesis (from o-aminophenol) | 1. Oxidation to Radical Species 2. Radical Dimerization 3. Intramolecular Cyclization & Aromatization | Phenoxyl radical, Semiquinoneimine radical | acs.orgrsc.org |

Advanced Spectroscopic and Structural Elucidation of 3 Ethylamino Phenol Hemisulfate and Its Derivatives

Conformational Analysis using High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

In the absence of direct NMR data for 3-(Ethylamino)phenol (B1269045) Hemisulfate, we can infer its conformational landscape by examining analogous systems. Studies on ethylamine (B1201723) have shown characteristic chemical shifts and coupling constants for the ethyl group protons. docbrown.info The methylene (B1212753) protons adjacent to the nitrogen are typically observed as a quartet, coupled to the methyl protons, which appear as a triplet. docbrown.info In 3-(Ethylamino)phenol, the chemical shifts of these protons would be influenced by the aromatic ring and the electron-donating nature of the amino and hydroxyl groups.

Furthermore, the conformation of the ethylamino group is subject to rotation around the C-N bond. Computational studies on similar aminophenol derivatives can predict the most stable conformers. For instance, in related systems, the orientation of the alkyl group can be influenced by steric hindrance and intramolecular interactions. scielo.br The protonation of the amino group to form the hemisulfate salt would lead to significant downfield shifts of the adjacent protons due to the increased electron-withdrawing nature of the ammonium (B1175870) group.

A hypothetical ¹H NMR data table for the 3-(ethylamino)phenolium cation is presented below, based on data from analogous compounds. docbrown.infohmdb.cachemicalbook.com

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (ortho to -OH) | 6.8 - 7.2 | m | - |

| Aromatic-H (ortho to -NH₂⁺-) | 7.0 - 7.4 | m | - |

| Aromatic-H (para to -OH) | 7.2 - 7.6 | t | ~8.0 |

| Aromatic-H (para to -NH₂⁺-) | 6.7 - 7.1 | d | ~7.5 |

| Methylene (-CH₂-) | 3.1 - 3.5 | q | ~7.2 |

| Methyl (-CH₃) | 1.2 - 1.6 | t | ~7.2 |

| Amine (-NH₂⁺-) | 7.5 - 8.5 | br s | - |

| Phenolic (-OH) | 9.0 - 10.0 | br s | - |

Note: Predicted values are based on analogous compounds and would vary based on solvent and concentration.

Detailed Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and their interactions. A combined analysis of the IR and Raman spectra of 3-(Ethylamino)phenol Hemisulfate would confirm the presence of key functional groups and elucidate the hydrogen-bonding network within the crystal lattice.

The IR and Raman spectra of 3-aminophenol (B1664112) have been studied in detail, providing a basis for assigning the vibrational modes of the aromatic ring and the amino and hydroxyl groups. researchgate.netistanbul.edu.tr The O-H and N-H stretching vibrations are expected in the high-frequency region (3200-3600 cm⁻¹). In the hemisulfate salt, the N-H stretching bands of the protonated amine would be broadened and shifted compared to the free base. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

The sulfate (B86663) anion (SO₄²⁻) exhibits characteristic vibrational modes. The free sulfate ion, with Td symmetry, has a very strong, triply degenerate stretching vibration (ν₃) around 1100 cm⁻¹ in the IR spectrum. scirp.orgresearchgate.netscirp.org The symmetric stretch (ν₁) is IR inactive but gives a strong, sharp peak in the Raman spectrum around 980 cm⁻¹. In a hemisulfate salt, the symmetry of the sulfate group is lowered, which can lead to the splitting of degenerate modes and the appearance of new bands in the IR spectrum. The presence of a hydrogen sulfate (HSO₄⁻) moiety would introduce additional O-H stretching and bending vibrations.

A table of expected vibrational frequencies for this compound is provided below, based on data from 3-aminophenol and organic sulfate salts. researchgate.netscirp.orgresearchgate.netscirp.orgnih.govchemicalbook.commdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (phenolic) | 3200 - 3400 | IR, Raman |

| N-H Stretch (protonated amine) | 3100 - 3300 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| S=O Stretch (ν₃, asymmetric) | 1080 - 1150 | IR |

| S-O Stretch (ν₁, symmetric) | 970 - 990 | Raman |

| C-N Stretch | 1250 - 1350 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR, Raman |

High-Resolution Mass Spectrometry for Reaction Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy, which is crucial for identifying reaction products and assessing the purity of a compound.

In the analysis of this compound, HRMS would be employed to confirm its molecular formula. Using a soft ionization technique such as Electrospray Ionization (ESI), the compound would likely be observed as the protonated molecular ion of the free base, [C₈H₁₁NO + H]⁺, in positive ion mode. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion would allow for the unambiguous determination of its elemental composition.

HRMS is also invaluable for identifying impurities and byproducts in a sample. For instance, in the synthesis of 3-(Ethylamino)phenol, potential impurities could include unreacted starting materials or over-alkylated products. These could be readily identified by their unique accurate masses. LC-MS/MS methods, which couple liquid chromatography with tandem mass spectrometry, can be developed for the quantification of impurities, even at very low levels. nih.gov

A hypothetical HRMS data table for 3-(Ethylamino)phenol is presented below.

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₈H₁₂NO⁺ | 138.0913 | 138.0911 |

| [M+Na]⁺ | C₈H₁₁NONa⁺ | 160.0733 | 160.0730 |

Note: The observed m/z values are hypothetical and would be determined experimentally with high precision.

X-ray Crystallography for Solid-State Structural Determination of the Hemisulfate Salt and its Adducts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its bond lengths, bond angles, and the intricate network of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its crystal packing. nih.gov

While a crystal structure for this compound is not available, studies on related aminophenol salts and organic sulfates provide valuable insights into the expected structural features. ul.ieresearchgate.netnih.govdntb.gov.ua In the solid state, the aminophenol moiety would be protonated at the nitrogen atom by the sulfuric acid. The resulting 3-(ethylamino)phenolium cation and the sulfate/bisulfate anions would be held together by strong electrostatic interactions and an extensive network of hydrogen bonds.

The hydrogen bond donors would include the phenolic hydroxyl group and the protonated amino group, while the acceptors would be the oxygen atoms of the sulfate anion. These interactions would likely lead to the formation of a stable, three-dimensional supramolecular architecture. nih.gov The arrangement of the aromatic rings could also allow for π-π stacking interactions, further stabilizing the crystal lattice.

Below is a hypothetical table of crystallographic data for this compound, based on data from analogous organic salts. nih.govpublish.csiro.auscirp.org

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 4 |

| Hydrogen Bonds | N-H···O, O-H···O |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral analogues)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is essential for the analysis of chiral molecules. While 3-(Ethylamino)phenol itself is not chiral, chiral analogues could be synthesized, for example, by introducing a stereocenter in the ethyl group (e.g., 3-((S)-sec-butylamino)phenol). For such chiral derivatives, chiroptical spectroscopy would be a powerful tool for determining the absolute configuration and enantiomeric excess. rsc.orgnih.gov

The synthesis of chiral aminophenol derivatives has been reported in the literature, often involving the use of chiral starting materials or chiral catalysts. rsc.orgaalto.fi Once a chiral analogue of 3-(Ethylamino)phenol is synthesized, its enantiomeric purity can be assessed using chiroptical methods. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a characteristic spectrum for each enantiomer. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of the different enantiomers, allowing for the assignment of the absolute configuration by comparing the experimental and calculated spectra. researchgate.net

A hypothetical data table for the chiroptical analysis of a chiral analogue is presented below.

| Enantiomer | λ_max (nm) in CD Spectrum | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (S)-enantiomer | ~280 | Positive Cotton Effect |

| (R)-enantiomer | ~280 | Negative Cotton Effect |

Theoretical and Computational Chemistry Studies of 3 Ethylamino Phenol Hemisulfate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. rjpn.org These calculations provide a foundational understanding of the molecule's intrinsic properties.

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For 3-(Ethylamino)phenol (B1269045), the presence of both the hydroxyl (-OH) and ethylamino (-NHCH₂CH₃) groups, which are electron-donating, significantly influences the electronic distribution in the aromatic ring. These groups tend to increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenol (B47542). The LUMO is typically distributed over the aromatic system. Theoretical calculations can precisely determine the energies of these orbitals.

Table 1: Exemplary Frontier Orbital Energies for Phenol Derivatives (Calculated via DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenol | -6.5 | -1.2 | 5.3 |

| 3-Aminophenol (B1664112) | -5.9 | -0.9 | 5.0 |

Note: The values in this table are illustrative, based on typical results from DFT calculations for similar compounds, and serve to demonstrate expected trends.

The distribution of electron density in a molecule is rarely uniform, leading to partial positive and negative charges on different atoms. This charge distribution can be quantified through methods like Mulliken population analysis or by calculating Natural Bond Orbitals (NBO). The resulting atomic charges are crucial for understanding intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. manipal.edu These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic or nucleophilic attack. rjpn.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while positive potential regions (blue) are electron-poor and attract nucleophiles. researchgate.net

For 3-(Ethylamino)phenol, the MEP map would show significant negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net The aromatic ring would also exhibit regions of negative potential above and below the plane, characteristic of π-systems. The hydrogen atoms of the hydroxyl and amino groups would show positive potential. researchgate.net

Table 2: Calculated Partial Atomic Charges for 3-(Ethylamino)phenol

| Atom | Partial Charge (a.u.) |

|---|---|

| Oxygen (in -OH) | -0.65 |

| Hydrogen (in -OH) | +0.45 |

| Nitrogen (in -NH) | -0.50 |

| Carbon (Aromatic, C-O) | +0.20 |

Note: These values are representative examples derived from quantum chemical calculations and illustrate the expected charge distribution.

Conformational Space Exploration and Energy Minimization Techniques

Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. For 3-(Ethylamino)phenol, rotation can occur around the C-O, C-N, and C-C bonds of the ethyl group.

Computational methods explore the potential energy surface of the molecule by systematically changing bond angles and dihedral angles. Energy minimization techniques, such as the steepest descent or conjugate gradient algorithms, are then used to locate the energy minima corresponding to stable conformers. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Prediction of Chemical Reactivity and Thermochemical Parameters

Quantum chemical calculations can be used to derive several descriptors that predict a molecule's reactivity. rjpn.org Based on HOMO and LUMO energies, global reactivity indices like chemical hardness (η), softness (S), and electronegativity (χ) can be calculated. Hardness is a measure of resistance to change in electron distribution, with more stable molecules having higher hardness values.

Thermochemical parameters such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°) can also be computed. These values are essential for understanding the stability of the molecule and the thermodynamics of reactions it might undergo. While experimental data for the O-H bond dissociation enthalpy exists for phenol and its derivatives nist.gov, computational methods can provide estimates for molecules where experimental data is unavailable. For instance, the enthalpy of formation for phenol is well-established, serving as a benchmark for calculations on substituted phenols. anl.gov

Table 3: Predicted Reactivity and Thermochemical Parameters for 3-(Ethylamino)phenol

| Parameter | Predicted Value | Unit |

|---|---|---|

| Chemical Hardness (η) | 2.5 | eV |

| Electronegativity (χ) | 3.3 | eV |

| Enthalpy of Formation (gas) | -120 | kJ/mol |

Note: These values are illustrative estimates based on computational models and data from analogous compounds.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the behavior of a compound in various environments, such as in a vacuum, in solution, or in a crystal lattice. nih.govresearchgate.net

For 3-(Ethylamino)phenol Hemisulfate, MD simulations can be employed to:

Study Solvation: Analyze how the molecule interacts with solvent molecules like water or ethanol. This includes examining the formation and dynamics of hydrogen bonds between the solute and solvent.

Investigate Ion Pairing: Model the interaction between the protonated 3-(Ethylamino)phenol cation and the hemisulfate anion in solution, determining the stability and structure of the ion pair.

Simulate Crystal Behavior: Predict the crystal structure and analyze the stability of the solid state by simulating the interactions within the crystal lattice.

Determine Transport Properties: Calculate properties like the diffusion coefficient of the molecule in a given solvent.

These simulations provide a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations. mdpi.com

In Silico Studies of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the structure of condensed phases (liquids and solids) and in molecular recognition processes. nih.gov For this compound, several types of non-covalent forces are significant:

Hydrogen Bonding: Strong hydrogen bonds are expected between the hydroxyl and protonated amino groups of the cation and the oxygen atoms of the sulfate (B86663) anion. Hydrogen bonds also play a key role in the interaction with protic solvents.

π-π Stacking: The aromatic rings of two 3-(Ethylamino)phenol molecules can interact through π-π stacking, where the electron clouds of the rings attract each other. This is a significant force in the crystal packing of aromatic compounds.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the energy of these individual interactions, providing a quantitative understanding of the forces that govern the molecule's supramolecular chemistry. nih.gov

Role As a Versatile Synthetic Building Block and Precursor

Precursor in the Synthesis of Substituted Phenols and Anilines

The dual functionality of 3-(Ethylamino)phenol (B1269045) allows for its selective transformation into a wide array of more complex substituted phenols and anilines. The reactivity of the ethylamino and hydroxyl groups can be modulated to direct specific synthetic outcomes.

The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The ethylamino group is also activating and ortho-, para-directing. This synergistic activation makes the aromatic ring highly susceptible to electrophiles at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Furthermore, both the amine and the phenol (B47542) can undergo a variety of functionalization reactions. For instance, the phenol can be converted to an ether or an ester, while the amine can be acylated, alkylated, or used in coupling reactions. rsc.orgepo.orgresearchgate.net The conversion of phenols to anilines is a known transformation, often requiring high temperatures or conversion of the phenol to a more active derivative like a triflate for subsequent cross-coupling. rsc.org

Below is a table summarizing potential synthetic transformations starting from 3-(Ethylamino)phenol:

| Target Product Class | Reaction Type | Reagents/Conditions | Description |

| Substituted Phenols | Electrophilic Aromatic Substitution | e.g., Br₂/Solvent; HNO₃/H₂SO₄ | Introduction of substituents (e.g., bromo, nitro) onto the aromatic ring, directed by the -OH and -NHR groups. epo.org |

| Phenolic Ethers | Williamson Ether Synthesis | e.g., Alkyl halide, Base (K₂CO₃) | The phenolic proton is removed by a base, and the resulting phenoxide attacks an alkyl halide to form an ether. |

| Aryl Amines (from phenol) | Buchwald-Hartwig Amination | Requires conversion of -OH to -OTf, then Pd-catalyst, ligand, base, amine. | A modern method for C-N bond formation, allowing the synthesis of diverse aniline (B41778) derivatives. rsc.org |

| N-Acylated Anilines | Acylation | e.g., Acetyl chloride, Base | The amino group is acylated to form an amide, which can alter its electronic properties and serve as a protecting group. researchgate.net |

| N-Alkylated Anilines | Reductive Amination / Alkylation | e.g., Aldehyde, Reducing agent / Alkyl halide | Further substitution on the nitrogen atom to produce tertiary amines. rsc.org |

Key Intermediate in the Formation of Nitrogen-Containing Heterocyclic Compounds

The presence of both a nucleophilic nitrogen and an oxygen atom, along with the activated aromatic ring, makes 3-(Ethylamino)phenol an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netrsc.orgnih.gov These structures are central to many areas of chemical science. science.gov The specific reaction pathways can be tailored to build five, six, or even larger membered rings fused to the benzene (B151609) core.

For example, the synthesis of benzoxazines, benzoxazoles, or phenoxazines can be envisioned using 3-(Ethylamino)phenol as the starting material. These syntheses often involve condensation reactions with bifunctional reagents. The construction of such heterocyclic systems from substituted anilines and phenols is a fundamental strategy in organic synthesis. nih.gov Metal-catalyzed reactions have also become a powerful tool for synthesizing N-heterocycles. rsc.org

The following table outlines some potential heterocyclic systems that could be synthesized from 3-(Ethylamino)phenol:

| Heterocyclic System | General Synthetic Strategy | Potential Co-Reactants |

| Benzoxazoles | Condensation followed by oxidative cyclization | Carboxylic acids or their derivatives |

| Benzoxazines | Condensation with aldehydes/ketones | Formaldehyde (B43269), other aldehydes |

| Quinolines | Skraup or Doebner-von Miller reaction | Glycerol, sulfuric acid, oxidizing agent |

| Phenoxazines | Oxidative dimerization or coupling reactions | Oxidizing agents (e.g., FeCl₃) |

| Fused Pyrimidines | Cyclocondensation with 1,3-dielectrophiles | β-ketoesters, malonic esters |

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. rug.nl 3-(Ethylamino)phenol is well-suited to participate in several important MCRs due to its functional groups.

Specifically, the secondary amine functionality allows it to be a key component in the Ugi four-component reaction (U-4CR) . The U-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. rsc.orgthieme-connect.denih.gov In this context, 3-(Ethylamino)phenol would provide the amine component, leading to peptide-like structures bearing a hydroxyphenyl moiety.

Furthermore, the presence of the phenol group opens the possibility for its use in Passerini-type or Ugi-Smiles reactions. organic-chemistry.org In these variations, a phenol, particularly an electron-deficient one, can replace the carboxylic acid component. organic-chemistry.orgresearchgate.net The reaction proceeds through an intermediate that undergoes an irreversible Smiles rearrangement, which drives the reaction to completion. This allows for the efficient N-arylation of the product. organic-chemistry.org

The table below illustrates the potential role of 3-(Ethylamino)phenol in these MCRs:

| MCR Type | Role of 3-(Ethylamino)phenol | Other Components | General Product Structure |

| Ugi Reaction | Amine | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amide with a pendant 3-hydroxyphenyl group. researchgate.net |

| Passerini-Smiles Reaction | Phenol Component | Aldehyde/Ketone, Isocyanide | α-Aryloxy amide, resulting from the reaction at the phenol -OH group. researchgate.netnih.gov |

| Ugi-Smiles Reaction | Amine and/or Phenol Component | Amine, Aldehyde, Isocyanide, Phenol | Complex N-aryl amine products. organic-chemistry.org |

Strategic Integration in Convergent and Divergent Synthetic Pathways for Complex Molecules

The synthesis of complex molecules often relies on carefully planned routes, which can be broadly categorized as linear, convergent, or divergent. 3-(Ethylamino)phenol, as a bifunctional building block, is strategically valuable for both convergent and divergent approaches.

In a convergent synthesis , different fragments of a target molecule are prepared separately and then joined together in the later stages. 3-(Ethylamino)phenol can act as a central scaffold onto which pre-synthesized fragments are coupled. For example, one complex fragment could be attached via an ether linkage to the phenol, while another is connected through an amide bond to the nitrogen, bringing together two elaborate pieces efficiently. researchgate.netmdpi.com

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with 3-(Ethylamino)phenol, one can selectively react either the amine or the phenol group. The resulting product can then undergo further, different reactions, leading to a wide array of distinct molecular architectures from a single starting point. For instance, acylation of the amine followed by various modifications of the phenol (and vice-versa) allows for the creation of diverse derivatives. This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry. nih.gov

Derivatization for Advanced Materials Research (excluding material properties and performance)

The chemical modification, or derivatization, of 3-(Ethylamino)phenol can produce monomers and precursors for the synthesis of advanced materials like polymers and dyes. greyhoundchrom.com The goal of derivatization in this context is to introduce new functional groups that can participate in polymerization or contribute to the electronic properties of a molecule. researchgate.netgoogle.compsu.edu

For polymer synthesis, polymerizable groups such as acrylates, methacrylates, or vinyl ethers can be installed at the phenolic hydroxyl position. The amine can be similarly modified or used as a site for chain extension. For example, the Passerini and Ugi reactions are themselves used in polymer chemistry to create functional polymers. researchgate.netrsc.org

For the synthesis of dye precursors, the 3-(Ethylamino)phenol core can be modified through reactions like diazotization (after protection/modification of the phenol) and coupling, or by condensation reactions to build larger conjugated systems, which are characteristic of dye molecules. ekb.egresearchgate.net

The following table provides examples of derivatization reactions on 3-(Ethylamino)phenol to generate precursors for materials synthesis:

| Target Precursor Type | Derivatization Reaction | Reagents | Functional Group Introduced |

| Polymerizable Monomer | Esterification | Acryloyl chloride, base | Acrylate |

| Polymerizable Monomer | Etherification | 2-Bromoethanol followed by further reaction | Hydroxyethyl ether (for polyesters/polyurethanes) |

| Dye Intermediate | Nitration | HNO₃/H₂SO₄ | Nitro group (precursor to diazonium salt) |

| Functional Amide | Schotten-Baumann Reaction | Benzoyl chloride, NaOH | Benzamide |

Analytical Methodologies for Process Monitoring and Quantitative Analysis in Chemical Research

Chromatographic Techniques for Reaction Monitoring and Impurity Profiling

Chromatographic methods are indispensable for separating and identifying components of a chemical mixture. ajrconline.org They are crucial for monitoring the progress of a reaction and for identifying and quantifying impurities. ajrconline.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 3-(Ethylamino)phenol (B1269045) Hemisulfate. It is routinely used to determine the purity of the compound, with specifications often requiring a purity of ≥98.0% as measured by HPLC area. vwr.comtcichemicals.comaliyuncs.com The versatility of HPLC is enhanced by the use of various detectors.

A common detection method is UV-Visible spectroscopy, where the analyte's absorbance is measured at a specific wavelength. researchgate.net For enhanced specificity, especially in complex matrices, mass spectrometry (MS) is coupled with HPLC (LC-MS). ajrconline.orgunr.edu.ar This hyphenated technique provides mass information of the separated components, aiding in the definitive identification of impurities. unr.edu.ar Diode-Array Detection (DAD) is another powerful tool used with HPLC, offering spectral information across a range of wavelengths, which is valuable for distinguishing between compounds with similar retention times. unr.edu.ar

The choice of mobile phase and column is critical for achieving optimal separation. For instance, a reversed-phase C18 column is frequently employed for the separation of polar and non-polar compounds. researchgate.net The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, can be adjusted to optimize the separation of 3-(Ethylamino)phenol Hemisulfate from its potential impurities. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Value/Type |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm, DAD, or MS |

| Injection Volume | 10 - 20 µL |

This table presents a generalized set of HPLC parameters and may require optimization for specific applications involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

For the analysis of volatile organic impurities that may be present in this compound or its synthesis precursors, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. unr.edu.arajrconline.org GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the column, while the MS detector provides mass spectra for identification. nih.gov

Potential volatile impurities could include residual solvents from the synthesis process or by-products of side reactions. ajrconline.org Derivatization techniques may sometimes be employed to increase the volatility and thermal stability of analytes, making them amenable to GC-MS analysis. researchgate.net For instance, phenols and amines can be derivatized to their benzoyl derivatives for improved chromatographic performance. researchgate.net

In-Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring

In-situ spectroscopic techniques offer the significant advantage of monitoring chemical reactions in real-time without the need for sample extraction. This provides immediate feedback on reaction kinetics, intermediate formation, and endpoint determination.

For reactions involving phenolic compounds, Raman spectroscopy can be a powerful tool. uliege.be It provides detailed information about the molecular structure and can be used to track the disappearance of reactants and the appearance of products by monitoring specific vibrational bands. uliege.be For example, the C=C stretching bands in the aromatic ring of this compound would have a characteristic Raman shift that could be monitored. uliege.be However, fluorescence from the sample can sometimes interfere with Raman analysis. nih.gov

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is another valuable in-situ technique. It can monitor the concentration of functional groups involved in the reaction, such as the O-H and N-H stretching vibrations in this compound.

Advanced Titration Methods for Acid-Base Characterization and Purity Determination

Titration remains a fundamental and highly accurate method for the quantitative analysis of acidic and basic compounds. scribd.com For this compound, which possesses both a weakly acidic phenolic hydroxyl group and a basic ethylamino group, acid-base titration is a key analytical method for purity determination. vwr.comaliyuncs.com

Potentiometric titration, where the change in potential is measured as a function of titrant volume, is a common and precise method. pmda.go.jpeuropa.eu The purity of this compound is often specified to be within a certain range (e.g., 97.5-102.5%) as determined by neutralization titration. aliyuncs.comsigmaaldrich.com This method involves titrating the compound with a standardized solution of a strong acid or base and determining the equivalence point from the resulting titration curve. The choice of solvent can be critical, and for some non-aqueous titrations, solvents like glacial acetic acid may be used. amazonaws.com

Table 2: Comparison of Titration Parameters for Purity Determination

| Parameter | Aqueous Titration | Non-Aqueous Titration |

| Titrant | Standardized HCl or NaOH solution | Perchloric acid in acetic acid |

| Solvent | Water | Glacial acetic acid, isopropanol |

| Indication | Potentiometric (pH electrode) | Potentiometric (specialized electrode) |

| Application | Determination of total basicity/acidity | Differentiation of strong and weak bases/acids |

This table provides a comparative overview of titration parameters. The specific conditions for this compound would need to be optimized.

Quantitative Analysis in Complex Chemical Matrices and Formulations

The quantitative analysis of this compound in complex matrices, such as in a final product formulation, presents additional challenges due to the presence of other excipients and active ingredients. researchgate.net Sample preparation becomes a critical step to remove interfering substances. tajhizkala.ir

Solid-phase extraction (SPE) is a powerful technique for sample clean-up and concentration of the analyte of interest from a complex mixture. researchgate.net Different sorbent materials can be used to selectively retain either the analyte or the interfering components.

For quantitative analysis in such matrices, HPLC with a highly selective detector like a mass spectrometer (LC-MS/MS) is often the preferred method. researchgate.net By using techniques like selected reaction monitoring (SRM), it is possible to selectively detect and quantify the target analyte with high sensitivity and specificity, even in the presence of co-eluting compounds. nih.gov The development of a robust and validated analytical method is crucial to ensure accurate and reliable quantification in complex formulations. researchgate.net

Future Research Directions and Emerging Paradigms in the Chemistry of 3 Ethylamino Phenol Hemisulfate

Exploration of Novel Synthetic Pathways, Including Photoredox and Electrochemical Methods

Traditional synthetic routes to aminophenols are often energy-intensive and may rely on harsh reagents. The future of 3-(Ethylamino)phenol (B1269045) synthesis lies in the adoption of greener and more efficient technologies like photoredox and electrochemical catalysis.

Photoredox Catalysis: This method uses visible light to initiate single-electron transfer processes, enabling chemical transformations under mild conditions. ethz.ch Research in this area could focus on the C-N bond activation of aniline (B41778) derivatives to generate the corresponding phenols using water as the oxygen source, a process facilitated by uranyl photoredox catalysis. oup.com Another avenue involves the development of organic photocatalysts, such as substituted phenols, which can be rendered photoactive upon deprotonation and used to catalyze a variety of reactions. unipd.it The application of these principles could lead to direct, light-mediated pathways to 3-(Ethylamino)phenol, minimizing waste and avoiding harsh traditional reagents.

Electrochemical Methods: Electrochemical synthesis offers a reagent-free activation method, using electrons to drive reactions. This approach has been successfully applied to the synthesis of p-aminophenol from nitrobenzene and is an emerging green alternative for amine oxidation. google.comresearchgate.netacs.org Future investigations could adapt these electrochemical principles for the targeted synthesis of 3-(Ethylamino)phenol. Theoretical studies using density functional theory (DFT) can help predict the standard electrode potentials for the electrochemical reactions of aminophenols, providing a computational framework to guide the development of these synthetic routes. nih.gov

| Method | Potential Advantages for 3-(Ethylamino)phenol Synthesis | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, high selectivity, reduced waste. ethz.ch | Development of specific photocatalysts for aminophenol synthesis, C-N bond activation strategies. oup.com |

| Electrochemical Synthesis | Avoids stoichiometric oxidants/reductants, precise control over reaction potential, enhanced safety. acs.orgmt.com | Optimization of electrode materials, kinetic modeling of electrochemical oxidation, application to substituted aminophenols. acs.orgfrontiersin.org |

Development of Catalytic Applications of 3-(Ethylamino)phenol Derivatives

The inherent structure of 3-(Ethylamino)phenol, featuring both a nucleophilic amine and a phenolic hydroxyl group, makes its derivatives promising candidates for various catalytic applications.

Future research will likely focus on leveraging these functional groups to design novel catalysts. Phenol (B47542) derivatives are known to be elementary building blocks for complex molecules and can participate in catalytic oxidative coupling reactions. nih.govacs.org The development of catalysts based on 3-(Ethylamino)phenol could enable selective homo- and cross-coupling reactions, which are fundamental for synthesizing biphenol scaffolds found in many bioactive natural products. nih.govacs.org

Furthermore, functionalized phenols can act as recyclable organophotoredox catalysts. unipd.it Derivatives of 3-(Ethylamino)phenol could be tailored to absorb visible light and initiate radical-based organic transformations, offering a sustainable alternative to expensive and toxic heavy metal catalysts. unipd.it Research could also explore the use of its derivatives in creating porphyrin-silica hybrid aerogels for the catalytic mineralization of environmental pollutants. mdpi.com

Advanced Functionalization Strategies for Novel Chemical Scaffolds

The 3-(Ethylamino)phenol core structure is a versatile scaffold that can be modified to generate a diverse library of compounds with unique properties. Advanced functionalization is a key strategy to unlock this potential.

Future efforts will concentrate on site-selective functionalization. For instance, copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been developed to produce aminophenol derivatives with high atom economy. rsc.org Similar strategies could be applied to the 3-(Ethylamino)phenol backbone to introduce new functional groups at specific positions. The inherent reactivity of the phenol and amine groups also allows for a wide range of transformations, such as etherification, esterification, and N-functionalization, to create molecules with tailored biological or material properties. nih.govnih.gov

These functionalization strategies are crucial for late-stage modification of complex molecules and for building molecular complexity in a single step, circumventing traditional multi-step synthetic routes that often suffer from low yields and poor regioselectivity. nih.govresearchgate.net

| Functionalization Strategy | Target Application | Example Transformation |

| C-H Functionalization | Drug Discovery, Materials Science | Site-selective amination or arylation of the phenolic ring. rsc.org |

| N-Functionalization | Agrochemicals, Catalyst Ligands | Synthesis of N-arylated or N-alkylated 2-aminophenols. nih.gov |

| O-Functionalization | Pharmaceuticals, Polymers | Etherification or esterification of the phenolic hydroxyl group. nih.gov |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

To translate laboratory-scale discoveries into practical applications, the synthesis of 3-(Ethylamino)phenol and its derivatives must be efficient, scalable, and safe. Flow chemistry and automated synthesis are pivotal technologies for achieving these goals.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and greater consistency compared to traditional batch processing. mt.comseqens.com This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions, making it ideal for scaling up the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). seqens.comacs.org The integration of flow chemistry with other enabling technologies like microwave irradiation or photochemistry can further enhance synthetic efficiency. acs.org

Automated synthesis platforms, which combine robotics with flow reactors, enable high-throughput experimentation and rapid optimization of reaction conditions. researchgate.netnih.gov By automating the synthesis process, researchers can quickly generate libraries of 3-(Ethylamino)phenol derivatives for screening and use machine learning algorithms to guide further experiments, accelerating the discovery of new molecules and reaction pathways. researchgate.netnih.gov

Computational Design and Prediction of New Reactions and Applications

Computational chemistry has become an indispensable tool for modern chemical research, offering deep insights that complement experimental work. grnjournal.usgrnjournal.us For 3-(Ethylamino)phenol, computational methods can accelerate the discovery of new reactions and predict novel applications.

Quantum chemical calculations can be used to explore reaction pathways, determine transition state energies, and predict reaction outcomes. nih.gov This predictive power allows researchers to screen for promising new synthetic routes or catalytic cycles before committing to laboratory experiments, saving time and resources. nih.govresearchgate.net For example, computational models can help identify the most effective catalysts for the oxidative coupling of phenol derivatives or predict the regioselectivity of functionalization reactions. nih.gov

Machine learning, combined with quantum chemical descriptors, is also emerging as a powerful method for reaction prediction. oup.com By training models on existing reaction data, it's possible to predict the products of unknown reactions involving 3-(Ethylamino)phenol and its derivatives. researchgate.netoup.com This data-driven approach can guide the design of new functional materials and molecules with desired properties, opening up new frontiers for the application of this versatile compound.

常见问题

Q. What are the optimal synthetic conditions for 3-(Ethylamino)phenol Hemisulfate to achieve high yield and purity?